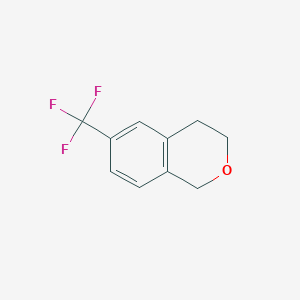

6-(Trifluoromethyl)isochroman

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C10H9F3O |

|---|---|

Poids moléculaire |

202.17 g/mol |

Nom IUPAC |

6-(trifluoromethyl)-3,4-dihydro-1H-isochromene |

InChI |

InChI=1S/C10H9F3O/c11-10(12,13)9-2-1-8-6-14-4-3-7(8)5-9/h1-2,5H,3-4,6H2 |

Clé InChI |

SZCNQLJFMXQGHQ-UHFFFAOYSA-N |

SMILES canonique |

C1COCC2=C1C=C(C=C2)C(F)(F)F |

Origine du produit |

United States |

Advanced Synthetic Methodologies for 6 Trifluoromethyl Isochroman and Its Analogues

Catalytic Strategies in Isochroman (B46142) Construction

Stereocontrolled Cyclization via Iodine(I)/Iodine(III) Catalysis

The use of hypervalent iodine catalysis has emerged as a powerful tool for the stereocontrolled synthesis of fluorinated heterocycles. nih.gov This methodology has been successfully applied to the generation of selectively fluorinated isochroman analogues, leveraging an iodine(I)/iodine(III) catalytic cycle. The reaction proceeds through the fluorocyclization of readily accessible 2-vinyl benzaldehydes. This strategy is particularly noteworthy as it can generate novel fluorinated isochromans in a single step with high levels of diastereoselectivity and enantioselectivity. beilstein-journals.org

The catalytic cycle is initiated by the in situ generation of an ArIF₂ species from an iodoarene catalyst and a fluoride source. This electrophilic fluorine species then activates the alkene of the 2-vinyl benzaldehyde substrate, triggering an intramolecular cyclization. The subsequent capture of the resulting oxocarbenium ion by an alcohol affords the desired isochroman product. This method has been shown to be effective for the synthesis of a range of diversely substituted isochromans. beilstein-journals.org While the direct synthesis of 6-(Trifluoromethyl)isochroman using this exact method has not been explicitly detailed in the provided search results, the tolerance of the reaction to various substituents on the aromatic ring suggests its potential applicability. For instance, a substrate bearing a trifluoromethyl group at the appropriate position on the phenyl ring of the 2-vinyl benzaldehyde precursor could foreseeably undergo this cyclization to yield the target compound.

Table 1: Iodine(I)/Iodine(III) Catalyzed Fluorocyclization of 2-Vinyl Benzaldehydes

| Entry | Substrate | Catalyst | Fluoride Source | Diastereomeric Ratio (d.r.) | Enantiomeric Ratio (e.r.) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 2-Vinylbenzaldehyde | p-TolI | Selectfluor® / HF | >95:5 | 97:3 | High |

| 2 | Substituted 2-Vinylbenzaldehydes | Chiral Iodoarene | Selectfluor® / HF | up to >95:5 | up to 97:3 | Good to High |

This table is a representative summary based on the capabilities of the described methodology and may not reflect specific experimental results for this compound.

Hydroalkylation of Fluoroalkenes utilizing Nickel-Hydride Catalysis

Nickel-hydride catalysis has become a prominent method for the stereoselective construction of C(sp³)–C(sp³) bonds. researchgate.net This strategy can be envisioned for the synthesis of this compound through the hydroalkylation of a suitably functionalized fluoroalkene. While direct synthesis of the isochroman ring via this method is not explicitly detailed in the provided results, the principles of nickel-hydride catalyzed hydroalkylation of fluoroalkenes can be applied.

The catalytic cycle typically involves the generation of a nickel-hydride species, which then undergoes migratory insertion into a fluoroalkene. The resulting alkyl-nickel intermediate can then be trapped by a suitable electrophile. For the synthesis of an isochroman, an intramolecular variant could be designed. A substrate containing both a fluoroalkene and a tethered nucleophile (such as a hydroxymethyl group on a benzene (B151609) ring) could potentially undergo an intramolecular cyclization. The presence of a trifluoromethyl group on the aromatic ring would be carried through the reaction sequence to afford the desired this compound. This approach offers a pathway to highly enantioenriched organofluorine compounds. researchgate.net

Palladium(II)-Mediated Allylic C–H Activation and Cyclization

Palladium(II)-catalyzed allylic C–H activation has been successfully employed for the enantioselective synthesis of isochroman motifs from terminal olefin precursors. nih.govillinois.edu This methodology relies on the development and use of novel chiral ligands, such as aryl sulfoxide-oxazoline (ArSOX) ligands, to achieve high levels of asymmetric induction. nih.govillinois.edu The reaction proceeds via an allylic C–H oxidation, leading to the formation of a π-allyl palladium intermediate, which then undergoes intramolecular cyclization with a tethered alcohol nucleophile to furnish the isochroman ring.

This synthetic strategy has demonstrated broad scope and high enantioselectivity for a variety of substrates. nih.gov To apply this to the synthesis of this compound, a terminal olefin precursor bearing a trifluoromethyl group at the desired position on the aromatic ring would be required. The palladium(II) catalyst, in conjunction with a suitable chiral ligand and oxidant, would then facilitate the allylic C–H activation and subsequent cyclization to yield the target molecule. The reaction conditions are typically mild, making this an attractive approach for the synthesis of complex molecules.

Table 2: Key Parameters in Palladium(II)-Mediated Isochroman Synthesis

| Parameter | Description |

|---|---|

| Catalyst | Palladium(II) salts (e.g., Pd(OAc)₂) |

| Ligand | Chiral aryl sulfoxide-oxazoline (ArSOX) |

| Oxidant | Benzoquinone (BQ) |

| Substrate | Terminal olefin with a tethered alcohol |

| Key Intermediate | π-Allyl palladium complex |

| Product | Chiral isochroman |

Enantioselective Intramolecular Etherification Catalyzed by Copper Complexes

Copper-catalyzed enantioselective intramolecular etherification of propargylic esters provides a direct route to chiral isochromans. nih.gov This method has been shown to be effective for the synthesis of isochromans bearing a variety of substituents on the benzene ring, including the trifluoromethyl group. nih.gov The reaction involves the intramolecular cyclization of a propargylic ester with a tethered alcohol nucleophile, catalyzed by a copper complex with a chiral ligand.

This methodology is particularly relevant as it has been successfully applied to substrates that lead to trifluoromethyl-substituted isochromans. nih.gov The reaction proceeds with good yields and high enantioselectivity, offering a practical approach to these valuable compounds. The use of readily available starting materials and the operational simplicity of the reaction further enhance its synthetic utility.

Table 3: Copper-Catalyzed Synthesis of a Trifluoromethyl-Substituted Isochroman Analogue

| Substrate | Catalyst System | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| Propargylic acetate with 6-CF₃ substituent | CuOTf·0.5C₆H₆ / (S,S)-L5 | CF₃CH₂OH | -20 | 91 | 92 |

Data extracted from a study on the synthesis of various substituted isochromans. nih.gov

Rhodium(III)-Catalyzed C–H Activation and Annulation Processes

Rhodium(III)-catalyzed C–H activation has emerged as a versatile tool for the construction of various heterocyclic scaffolds. researchgate.netrsc.org While the direct synthesis of this compound via this method is not explicitly documented in the provided search results, the general principles of Rh(III)-catalyzed C–H activation and annulation can be applied to the isochroman core. These reactions typically involve the use of a directing group to guide the C–H activation at a specific position on an aromatic ring, followed by annulation with a coupling partner such as an alkyne or alkene.

For the synthesis of an isochroman, a substrate with a directing group and a tethered alcohol could potentially undergo an intramolecular annulation. Alternatively, an intermolecular reaction between an aromatic substrate and a suitable coupling partner containing an oxygen functionality could be envisioned. The presence of a trifluoromethyl group on the aromatic substrate would be incorporated into the final isochroman product. This methodology offers a powerful and atom-economical approach to the synthesis of complex heterocyclic systems.

Heterogeneous Catalysis for Oxidative Cross-Coupling Reactions (e.g., Ni3Ga-LDO)

Heterogeneous catalysts offer significant advantages in terms of catalyst recovery and reuse, making them attractive for sustainable chemical processes. Nickel-gallium layered double oxide (Ni3Ga-LDO) has been utilized as an efficient heterogeneous catalyst for aerobic cross-dehydrogenative coupling reactions. researchgate.net While the direct synthesis of the isochroman ring using this catalyst is not described, its application in the functionalization of the isochroman scaffold has been demonstrated.

Specifically, Ni3Ga-LDO has been used to catalyze the C-N coupling between isochroman and primary arylamines. researchgate.net This reaction proceeds via an oxidative cross-coupling process, where the nickel species in the catalyst plays a key role. The catalyst shows good stability and can be recycled multiple times without a significant loss of activity. researchgate.net This example highlights the potential of using heterogeneous catalysts for the modification of the isochroman core, which could be a valuable strategy for the synthesis of diverse isochroman derivatives, including those with a trifluoromethyl substituent.

Electrochemical Approaches to Isochroman Synthesis and Functionalization

Electrochemical methods offer a green and sustainable alternative to traditional chemical synthesis, often avoiding the need for harsh reagents and catalysts. semanticscholar.orgrsc.orgnih.gov These techniques provide a powerful tool for the construction and functionalization of the isochroman ring system.

Alpha-C(sp3)-H Functionalization through Anodic Cross-Coupling Reactions

The direct functionalization of C(sp3)-H bonds is a highly sought-after transformation in organic synthesis. Electrochemical anodic cross-coupling reactions have emerged as a powerful strategy for the α-functionalization of isochromans. semanticscholar.orgrsc.orgnih.gov This approach involves the direct coupling of isochromans with various nucleophiles at the C1 position, proceeding under mild, oxidant- and catalyst-free conditions. semanticscholar.orgnih.gov

The reaction is believed to proceed through the anodic oxidation of the isochroman to form a key oxocarbenium ion intermediate. This intermediate is then trapped by a suitable nucleophile to afford the α-substituted isochroman derivative. A variety of nucleophiles, including azoles and alcohols, have been successfully employed in these reactions. semanticscholar.orgrsc.orgnih.gov For instance, the electrochemical cross-coupling of isochromans with azoles provides a direct route to C-N bond formation, yielding products in moderate to excellent yields. semanticscholar.orgnih.govresearchgate.netmdpi.com

The scope of the reaction has been demonstrated with various substituted isochromans and a range of azole coupling partners. The reaction conditions are typically mild, conducted at room temperature and open to the air, highlighting the practical utility of this methodology. semanticscholar.orgnih.gov

Table 1: Electrochemical α-C(sp3)-H/N-H Cross-Coupling of Isochromans and Azoles

| Entry | Isochroman | Azole | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Isochroman | Indazole | 1-(Isochroman-1-yl)-1H-indazole | 99 |

| 2 | 6-Methoxyisochroman | Indazole | 1-(6-Methoxyisochroman-1-yl)-1H-indazole | 99 |

| 3 | Isochroman | 5-Methyl-1H-indazole | 1-(Isochroman-1-yl)-5-methyl-1H-indazole | 99 |

Reaction conditions: Isochroman (0.3 mmol), azole (0.6 mmol), n-Bu4NPF6 (0.05 M) in MeCN (6 mL), constant current (12.5 mA), 2.5 h, room temperature, under air. researchgate.net

Similarly, the electrochemical α-C(sp3)–H/O–H cross-coupling of isochromans with alcohols, facilitated by benzoic acid, provides an efficient synthesis of α-alkoxy isochroman derivatives. rsc.org

Electrochemical Trifluoromethylation Protocols

The introduction of a trifluoromethyl (CF3) group can be achieved through various electrochemical methods. rsc.orgresearchgate.netbohrium.com These protocols often rely on the generation of the trifluoromethyl radical from an inexpensive and readily available source. rsc.orgacs.org Electrochemical cathode reduction can be employed to generate trifluoromethyl radicals from reagents like IMDN-SO2CF3. rsc.org This strategy has been successfully applied to the trifluoromethylation/cyclization for the synthesis of various heterocyclic compounds. rsc.org

Another approach involves the cathodic trifluoromethylation of arenes and heteroarenes using an in situ-generated triflyltriethylammonium complex from triflyl chloride and triethylamine. acs.org More recently, an electrophotochemical approach has been developed that utilizes trifluoroacetic acid (TFA) as the CF3 source for the catalyst- and oxidant-free trifluoromethylation of (hetero)arenes. acs.orgnih.gov This method is based on the selective oxidation of TFA to generate CF3 radicals via oxidative decarboxylation. acs.orgnih.gov These electrochemical trifluoromethylation strategies could potentially be adapted for the late-stage functionalization of the aromatic ring of the isochroman scaffold, providing a direct route to compounds like this compound.

Cyclization and Annulation Reaction Pathways

Cyclization and annulation reactions are fundamental strategies for the construction of the isochroman ring system and its more complex derivatives.

[1+5] Annulation for Spirocyclic Isochroman Derivatives

Spirocyclic structures are prevalent in many natural products and pharmaceuticals. beilstein-journals.orgrsc.orgrsc.org While specific examples of [1+5] annulation for the direct synthesis of spirocyclic isochroman derivatives are not extensively detailed in the provided context, related annulation strategies for constructing spirocyclic systems are well-established. For instance, formal [4+1] cycloaddition reactions of fused 1H-pyrrole-2,3-diones with diazooxindoles have been used to synthesize spiro[dihydrofuran-2,3'-oxindoles]. beilstein-journals.org Similarly, Rh(III)-catalyzed [3+3] and [4+2] annulations have been employed for the synthesis of spiropyrans. rsc.org These general principles of annulation chemistry could potentially be adapted to develop novel [1+5] annulation strategies for accessing unique spirocyclic isochroman architectures.

Diastereoselective Halo-Cycloacetalization Reactions

A catalyst-free, diastereoselective halo-cycloacetalization of olefinic aldehydes and alcohols provides a mild and efficient route to isochroman derivatives. researchgate.netscilit.com This reaction utilizes N-haloamides as the halogenating agents. researchgate.netscilit.com The process is compatible with a variety of olefinic aldehydes bearing different substituents and various alcohols, efficiently producing isochroman derivatives. scilit.com This methodology offers a valuable tool for the stereocontrolled synthesis of functionalized isochromans.

Metal-Free Fluorocyclization Methods

The development of metal-free fluorocyclization methods is crucial for the synthesis of fluorinated heterocycles without the concern of transition metal contamination. rsc.orgresearchgate.net Hypervalent iodine reagents have been shown to promote the fluorocyclization of unsaturated alcohols, providing a pathway to fluorinated cyclic ethers. nih.govfrontiersin.org The mechanism of this reaction is dependent on the substrate, with unsaturated alcohols favoring a "fluorination first and cyclization later" pathway to form six-membered ring products. nih.govfrontiersin.org

Furthermore, iodine(I)/iodine(III) catalysis has been utilized for the stereocontrolled fluorocyclization of 2-vinyl benzaldehydes to generate fluorinated isochromans. nih.govnih.gov This method allows for the creation of isochroman analogues where a benzylic fluoride can shield an oxidatively labile position. nih.govnih.gov An efficient fluorocyclization of α,β-unsaturated amides using Selectfluor has also been developed under transition-metal-free conditions. nih.gov These metal-free fluorocyclization strategies are highly relevant for the synthesis of fluorinated isochroman analogues.

Table 2: I(I)/I(III)-Catalyzed Diastereoselective Fluorocyclization of 2-Vinylbenzaldehydes

| Entry | 2-Vinylbenzaldehyde Substituent | Alcohol | Product | Yield (%) | Diastereomeric Ratio (anti:syn) |

|---|---|---|---|---|---|

| 1 | H | Methanol | 1-Fluoro-3-methoxyisochroman | 81 | >95:5 |

| 2 | 4-F | Methanol | 6-Fluoro-1-fluoro-3-methoxyisochroman | 84 | >95:5 |

| 3 | 5-F | Methanol | 7-Fluoro-1-fluoro-3-methoxyisochroman | 78 | >95:5 |

| 4 | 4-Cl | Methanol | 6-Chloro-1-fluoro-3-methoxyisochroman | 75 | >95:5 |

Reaction conditions: 2-vinylbenzaldehyde (1.0 equiv), catalyst (0.1 equiv), Selectfluor (1.5 equiv), alcohol (3.0 equiv), solvent, room temperature. nih.gov

Oxidopyrylium [5+2] Cycloaddition for Fused Bicyclic Systems

The oxidopyrylium-based [5+2] cycloaddition reaction is a powerful transformation in organic synthesis for the construction of seven-membered heterocyclic ring systems, which are core structures in numerous bioactive natural products. illinoisstate.edu This methodology allows for the rapid assembly of stereochemically dense bicyclic scaffolds, particularly 8-oxabicyclo[3.2.1]octanes. nih.gov The reaction involves the generation of an oxidopyrylium ylide, which then undergoes a cycloaddition with an alkene or alkyne dipolarophile. nih.gov

Significant advancements have been made in generating oxidopyrylium ylides and in developing asymmetric catalytic versions of the reaction. nih.gov Intramolecular variants of this cycloaddition are particularly effective, affording fused ring systems with high stereo- and regioselectivity because the alkene component is tethered to the pyrone precursor. illinoisstate.edu The efficiency of the intramolecular cycloaddition can be influenced by factors such as the bulkiness of the transfer group and the substitution pattern of the alkene. illinoisstate.edu

A notable application is the type II intramolecular oxidopyrylium-mediated [5+2] cycloaddition, which provides an efficient and diastereoselective route to various highly functionalized and synthetically challenging bridged seven-membered rings, such as bicyclo[4.3.1]decane and bicyclo[5.4.1]dodecane systems. nih.gov This thermal and direct transformation demonstrates broad substrate scope, high yields, and notable functional-group tolerance. nih.gov Three-component versions of the oxidopyrylium cycloaddition have also been developed, further expanding the diversity of accessible oxabicyclic products. ucr.edu These strategies are highly relevant for constructing the core bicyclic framework that could be elaborated into complex isochroman analogues.

| Reaction Type | Key Feature | Resulting Scaffold | Reference |

| Intramolecular [5+2] Cycloaddition | Alkene tethered to pyrone | High stereo- and regioselectivity in fused rings | illinoisstate.edu |

| Type II Intramolecular [5+2] Cycloaddition | Thermal, direct transformation | Highly functionalized bridged seven-membered rings | nih.gov |

| Three-Component [5+2] Cycloaddition | One-pot reaction with alcohol, pyrone dimer, and dipolarophile | Diverse α-alkoxyenone-containing bicyclic products | ucr.edu |

1,3-Dipolar Cycloadditions Involving Trifluoromethylated Alkenes

The 1,3-dipolar cycloaddition is a cornerstone reaction for the synthesis of five-membered heterocycles. mdpi.com The use of trifluoromethylated building blocks in these reactions provides a direct route to fluorinated heterocyclic compounds. nih.govnih.gov Specifically, the 1,3-dipolar cycloaddition of nitrones with alkenes is a versatile method for constructing isoxazolidine rings, which are valuable precursors for 1,3-amino alcohols. nih.govqu.edu.saqu.edu.sa

A significant strategy involves the in-situ formation of (trifluoromethyl)diazomethane, which reacts with nitrosoarenes and electron-deficient alkenes in a 1,3-dipolar cycloaddition. nih.govnih.gov This method provides access to unique N-functionalized isoxazolidines containing a trifluoromethyl group, which were previously difficult to synthesize. nih.gov The reaction is tolerant of a wide range of both alkene and nitrosoarene substrates. nih.govnih.gov

Similarly, trifluoromethylated hydrazonoyl halides have been established as potent 1,3-dipole precursors. nih.govbeilstein-journals.org In the presence of a base, these halides are transformed into nitrile imines, which can undergo cycloaddition reactions to form various trifluoromethyl-substituted heterocycles, such as pyrazoles. nih.govbeilstein-journals.org These cycloaddition strategies highlight the utility of incorporating trifluoromethylated alkenes and other CF3-containing dipolarophiles or dipole precursors to efficiently synthesize complex fluorinated heterocyclic systems that can serve as analogues or precursors to molecules like this compound.

| 1,3-Dipole Precursor | Dipolarophile | Resulting Heterocycle | Key Advantage |

| (Trifluoromethyl)diazomethane + Nitrosoarene | Electron-deficient alkenes | CF3-containing Isoxazolidines | Access to previously unreported structures |

| Trifluoromethylated Hydrazonoyl Halides | Alkynes/Alkenes | CF3-containing Pyrazoles | Use of stable, reactive CF3-building blocks |

Direct Trifluoromethylation and Fluorination Techniques

The enantioselective addition of a trifluoromethyl (CF3) group to carbonyl compounds is one of the most direct methods for creating chiral tertiary trifluoromethyl carbinols, a key structural motif in many biologically active molecules. acs.org This transformation is critical for establishing a stereocenter bearing a CF3 group, a common feature in modern pharmaceuticals.

Significant progress has been made in developing catalysts for the enantioselective nucleophilic addition of a trifluoromethyl anion to ketones and aldehydes. researchgate.net For instance, cinchona alkaloid-derived catalysts have been successfully employed to facilitate the addition of (trifluoromethyl)trimethylsilane (Me3SiCF3) to ketones, achieving high enantiomeric excess (up to 92% ee). researchgate.net Bifunctional organocatalysts, such as those based on thiourea, have also proven effective in activating both the nucleophile and the electrophile. nih.gov

The organocatalytic vinylogous aldol reaction between alkylidenepyrazolones and trifluoromethyl ketones represents another advanced strategy. acs.org This reaction, mediated by a bifunctional organocatalyst, allows for the diastereo- and enantioselective synthesis of highly functionalized trifluoromethyl alcohols. acs.org Furthermore, cooperative catalysis involving N-heterocyclic carbenes (NHCs) and Lewis acids like Sc(OTf)3 has enabled the oxidative γ-functionalization of enals with trifluoromethyl ketones, demonstrating enantioselectivity control at a remote carbon. acs.org These methods provide powerful tools for the precise installation of trifluoromethylated stereocenters in the synthesis of complex molecules.

| Catalyst System | Substrates | Product | Selectivity |

| Cinchonine-derived catalyst | Ketones + Me3SiCF3 | Chiral trifluoromethyl silylated alcohols | Up to 92% ee |

| Bifunctional thiourea organocatalyst | Ketimines + TMSCN | α-Trifluoromethyl amines | Catalytic enantioselective Strecker reaction |

| Bifunctional organocatalyst | Alkylidenepyrazolones + Trifluoromethyl ketones | Chiral tertiary trifluoromethyl alcohols | Excellent diastereoselectivity, good enantioselectivity |

| N-Heterocyclic Carbene / Sc(OTf)3 | Enals + Trifluoromethyl ketones | Unsaturated δ-lactones | Enantioselective γ-functionalization |

A highly effective and widely adopted approach in organofluorine chemistry is the use of trifluoromethylated building blocks. rsc.org This strategy involves synthesizing complex molecules from simple, commercially available precursors that already contain the trifluoromethyl group, thereby avoiding the often harsh conditions required for late-stage trifluoromethylation. researchgate.netnih.gov

Nitrogen-containing fluorinated building blocks, such as trifluoromethylated hydrazones, acylhydrazones, and hydrazonoyl halides, have emerged as particularly powerful synthons. nih.govbeilstein-journals.org These reagents serve as versatile precursors for a wide array of nitrogen-containing heterocyclic compounds. For example, trifluoromethylated hydrazonoyl halides can be readily converted into reactive 1,3-dipoles for cycloaddition reactions, leading to the synthesis of trifluoromethylated pyrazoles and other heterocycles. nih.gov

The construction of trifluoromethylated heterocycles via the annulation of these building blocks with suitable reaction partners is a powerful and efficient strategy. rsc.org This approach simplifies the synthesis of complex drug-like molecules by embedding the crucial CF3-moiety early in the synthetic sequence. The development and application of novel fluorinated building blocks continue to be a major focus of research, enabling the streamlined production of compounds with enhanced metabolic stability and pharmacokinetic properties. rsc.orgnih.gov

The formation of the carbon-fluorine (C-F) bond is a fundamental challenge in organic synthesis. nih.gov Recent innovations have provided a diverse toolkit of fluorination reactions, categorized broadly as nucleophilic and electrophilic methods. nih.govharvard.edu Transition metal-mediated fluorination, particularly using palladium and silver, has emerged as a promising approach for forming C-F bonds in aromatic systems. nih.gov

Lewis acid-mediated C-F bond transformations represent a significant advance, enabling the substitution of fluorine or its insertion into C-F bonds. jst.go.jp For instance, gem-difluoroalkenes can be transformed into fluorinated isocoumarins through a sequence involving oxyindation and β-fluorine elimination. jst.go.jp This demonstrates that existing C-F bonds can be strategically manipulated to build molecular complexity.

Electrophilic fluorinating reagents, such as N-fluoropyridinium salts, are widely used for the fluorination of a range of nucleophiles, including silyl enol ethers and enolates. harvard.edu The reactivity of these reagents can be fine-tuned by modifying the pyridine ring. harvard.edu These modern methods for C-F bond formation are essential for the synthesis of fluorinated molecules, providing chemists with versatile tools to introduce fluorine at various stages of a synthetic plan. acs.org

Cascade and Multi-Component Reactions for Complex Isochroman Derivatives

Cascade reactions, also known as domino or tandem reactions, and multi-component reactions (MCRs) are highly efficient synthetic strategies that enable the construction of complex molecules from simple starting materials in a single operation. nih.govnih.gov These processes generate multiple chemical bonds and stereocenters in one pot, adhering to the principles of atom and step economy. researchgate.netrsc.org

MCRs, such as the Ugi and Passerini reactions, are powerful tools for rapidly generating molecular diversity. nih.gov The Ugi four-component reaction, for example, combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to produce a bis-amide scaffold in a single step. nih.gov Such reactions are invaluable for creating libraries of complex compounds for drug discovery.

Cascade reactions have been developed to synthesize a variety of complex heterocyclic systems. univ-rennes.fr For example, novel protocols have been designed for the construction of highly functionalized bipyrimidine derivatives from 3-formylchromones through a complex multi-component cascade. researchgate.netrsc.org This reaction involves the formation of five new bonds and the cleavage of one bond in a single pot. rsc.org The application of such sophisticated cascade and multi-component strategies to the synthesis of isochroman frameworks would allow for the efficient and convergent assembly of complex derivatives containing the this compound core.

Functionalization of the Isochroman Core via Epoxide Surrogates

A significant advancement in the synthesis of isochromans, including those bearing electron-withdrawing groups like the trifluoromethyl moiety, involves a modern variation of the oxa-Pictet-Spengler reaction. This innovative approach utilizes epoxides as stable and easy-to-handle precursors for aldehydes, which are then reacted in situ with β-phenylethanol derivatives. nih.govrsc.org This methodology circumvents the limitations of the traditional oxa-Pictet-Spengler reaction, which is often restricted to electron-rich β-phenylethanols and benzaldehyde derivatives. nih.govrsc.org

The key to this transformation is the use of hexafluoroisopropanol (HFIP) as the solvent. nih.govrsc.org HFIP facilitates the initial Meinwald rearrangement of the epoxide to the corresponding aldehyde. This aldehyde intermediate is highly reactive and immediately undergoes an oxa-Pictet-Spengler cyclization with the β-phenylethanol present in the reaction mixture. This process is typically catalyzed by a Brønsted acid, such as trifluoromethanesulfonic acid (TfOH). nih.gov

One of the major advantages of this method is its broad substrate scope. It allows for the synthesis of isochromans with a wide range of functional groups, which was not previously possible with existing methods. nih.gov Notably, the reaction tolerates highly electron-deficient styrene oxides, such as those containing trifluoromethyl groups. For instance, the reaction of 2-(3,5-bis(trifluoromethyl)phenyl)oxirane with 2-(3,4-dimethoxyphenyl)ethan-1-ol proceeds in good yield, demonstrating the robustness of this synthetic route. nih.gov

The reaction conditions are generally mild, with many transformations occurring at room temperature in under an hour. This represents a significant improvement over traditional methods that often require high temperatures and long reaction times. nih.gov The use of epoxides as aldehyde surrogates also provides unprecedented functional group diversity in the resulting isochroman products. nih.gov

While specific examples detailing the synthesis of this compound using this method are not extensively documented in the literature, the established tolerance of the reaction for modestly electronically deactivated β-phenylethanols suggests its applicability. rsc.org The synthesis would theoretically proceed via the reaction of an appropriate epoxide with 2-(4-(trifluoromethyl)phenyl)ethan-1-ol under the standard HFIP/TfOH conditions.

The versatility of this methodology is further highlighted by the ability to perform subsequent functionalization reactions in the same pot. The isochroman products can be subjected to ring-opening, reductions, and Friedel-Crafts reactions, also in HFIP, allowing for the rapid generation of diverse and complex molecules. nih.govrsc.org

Detailed Research Findings:

The research conducted by Moran and coworkers has systematically explored the scope of this reaction. nih.gov Their findings indicate that a variety of substituted styrene oxides can be successfully employed.

| Epoxide Reactant | Phenylethanol Reactant | Product | Yield (%) |

|---|---|---|---|

| 2-(4-Nitrophenyl)oxirane | 2-Phenylethan-1-ol | 1-(4-Nitrophenyl)isochroman | 70 |

| 2-(Perfluorophenyl)oxirane | 2-(3,4-Dimethoxyphenyl)ethan-1-ol | 6,7-Dimethoxy-1-(perfluorophenyl)isochroman | 75 |

| 2-(3,5-Bis(trifluoromethyl)phenyl)oxirane | 2-(3,4-Dimethoxyphenyl)ethan-1-ol | 1-(3,5-Bis(trifluoromethyl)phenyl)-6,7-dimethoxyisochroman | 81 |

| 2-(4-(Trifluoromethyl)phenyl)oxirane | 2-(3,4-Dimethoxyphenyl)ethan-1-ol | 6,7-Dimethoxy-1-(4-(trifluoromethyl)phenyl)isochroman | 88 |

| 2-(4-Cyanophenyl)oxirane | 2-(3,4-Dimethoxyphenyl)ethan-1-ol | 4-(6,7-Dimethoxyisochroman-1-yl)benzonitrile | 85 |

The data clearly demonstrates the high efficiency and functional group tolerance of this synthetic methodology for preparing highly functionalized isochromans.

Chemical Reactivity and Transformation Pathways of 6 Trifluoromethyl Isochroman Scaffolds

Oxidative Transformations at the Benzylic Carbon of Isochromans

The oxidation of the benzylic methylene group (C1) in isochromans to the corresponding lactone (isochromanone) is a fundamental transformation, yielding compounds that are often valuable in medicinal chemistry and organic synthesis. researchgate.netnih.gov This conversion leverages the inherent reactivity of the benzylic C-H bonds, which are susceptible to oxidative cleavage. libretexts.org

A variety of catalytic systems have been developed to achieve this transformation efficiently and selectively. For instance, nitric acid (HNO3) has been shown to be an effective catalyst for the aerobic oxidation of isochroman (B46142) C(sp³)–H bonds, proceeding under additive-free conditions to produce isochromanones in good yields. researchgate.net Similarly, systems employing iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) in conjunction with catalysts like 4-hydroxy-TEMPO enable the aerobic oxidation of isochromans at room temperature. researchgate.net The use of molecular oxygen as the terminal oxidant in these reactions represents an environmentally benign approach. researchgate.netnih.gov

Research has demonstrated that various substituted isochromans can undergo this transformation, suggesting that the 6-(trifluoromethyl)isochroman scaffold would be a suitable substrate for such oxidative reactions. The strong electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the benzylic position, a factor that is critical in designing specific synthetic pathways. biorxiv.orgnih.gov

Table 1: Selected Catalytic Systems for the Oxidation of Isochroman to Isochromanone

| Catalyst System | Oxidant | Conditions | Yield | Reference |

|---|---|---|---|---|

| HNO₃ | O₂ (air) | Additive-free | Low to high | researchgate.net |

| Fe(NO₃)₃·9H₂O / 4-OH-TEMPO | O₂ (air) | Room Temperature | Good | researchgate.net |

Note: Yields are reported for general isochroman systems and may vary for the 6-(trifluoromethyl) derivative.

Cross-Coupling Reactions and C-Heteroatom Bond Formation

The introduction of heteroatoms at the benzylic position of the isochroman scaffold is a powerful strategy for modulating the pharmacological and physicochemical properties of the resulting molecules. Cross-coupling reactions and direct C-H functionalization are primary methods for forging these critical carbon-heteroatom bonds.

The formation of C-N bonds at the C1 position of isochroman can be achieved through direct C(sp³)–H activation. A metal- and base-free protocol has been developed that facilitates the coupling of isochroman's benzylic C-H bond with an N-H bond from an amine or amide. rsc.org This method utilizes an oxidant like di-tert-butyl peroxide (DTBP) to mediate the reaction. By controlling the stoichiometry of the oxidant, the reaction can be selectively directed to yield either C-N (amination) or C=N (imidation) products. rsc.org This approach offers a streamlined, atom-economical route to 1-amino-isochroman derivatives, avoiding the need for pre-functionalization of the isochroman core. rsc.orgrsc.org

Intermolecular oxidative amination, while often focused on aromatic C-H bonds, provides a conceptual basis for these transformations, typically involving the generation of a reactive nitrogen species that couples with a C-H bond. nih.gov For the this compound scaffold, such amination reactions would produce novel analogs with potential applications in drug discovery.

Table 2: Oxidant-Controlled C-N and C=N Bond Formation with Isochroman

| Reactants | Oxidant (equiv.) | Product Type | Reference |

|---|---|---|---|

| Isochroman, Amine/Amide | Controlled amount | C-N (Amine/Amide) | rsc.org |

The introduction of an alkoxy group at the C1 position of the isochroman ring creates an acetal (B89532) or hemiacetal-like structure, significantly altering the molecule's properties. A stereocontrolled method for synthesizing 1-alkoxyisochromans involves the fluorocyclization of 2-vinyl benzaldehydes using a chiral iodine(I)/iodine(III) catalysis platform. nih.gov This reaction proceeds via an alkene activation/fluorination sequence that triggers cyclization, followed by the diastereoselective addition of an external alcohol to a transient oxocarbenium ion. nih.gov

This strategy has been successfully applied to a variety of primary and secondary alcohols, including methanol, ethanol, propanol, and isopropanol, to generate the corresponding anti-4-fluoro-1-alkoxyisochromans. nih.gov The synthesis of a trifluoromethyl-substituted variant using this method highlights its applicability to fluorinated isochroman scaffolds. nih.gov This pathway provides access to a range of 1-alkoxy derivatives from readily available precursors.

Dehydrogenative C-H silylation is an emerging method for forming carbon-silicon bonds, which can serve as versatile handles for further synthetic transformations. While direct application on the this compound has not been detailed, analogous transformations on related structures demonstrate the principle. For example, an iridium-catalyzed enantioselective desymmetrization of trifluoromethylated benzhydrols proceeds via an intramolecular dehydrogenative silylation. nih.gov This reaction targets the C-H bonds ortho to the trifluoromethyl-substituted benzylic carbon, forming a benzoxasilole. nih.gov

This process occurs without the need for a hydrogen acceptor and utilizes a chiral PyOX ligand to achieve high enantioselectivity. nih.gov The resulting C-Si bond can be further functionalized, for instance, through Tamao oxidation to yield a diol or via iododesilylation followed by cross-coupling reactions. nih.gov This demonstrates the potential of C-H silylation as a strategic step for introducing functional diversity into molecules containing a trifluoromethylated benzylic center, a feature shared by this compound.

Derivatization Strategies for Structural Diversity and Analog Generation

Creating a library of analogs from a core scaffold like this compound is essential for systematic structure-activity relationship (SAR) studies in drug discovery. Derivatization strategies often leverage the reactive handles discussed previously and expand upon them with a variety of synthetic transformations. mdpi.comnih.gov

Cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for modifying the aromatic ring of the isochroman scaffold. nih.govresearchgate.netdb-thueringen.deresearchgate.net For instance, if a bromo- or iodo-substituent is present on the benzene (B151609) ring, it can be coupled with a wide array of boronic acids, esters, or terminal alkynes to introduce new carbon-carbon bonds. researchgate.netdb-thueringen.de This allows for the attachment of various aryl, heteroaryl, or alkyl groups, profoundly altering the steric and electronic profile of the parent molecule.

Furthermore, functional groups introduced through the transformations described above can serve as points for further derivatization.

Amine groups (from C-N bond formation) can be acylated, alkylated, or used in reductive amination to generate a wide range of amides, secondary/tertiary amines, and other nitrogen-containing structures.

Carbonyl groups (from benzylic oxidation) can undergo reactions such as Wittig olefination, Grignard additions, or reductive amination to build molecular complexity.

Alkoxy groups can be chosen to contain additional functionalities, such as esters, nitriles, or other reactive sites, allowing for multi-step diversification strategies. nih.gov

By combining these methods, a systematic and modular approach can be employed to generate a diverse library of this compound analogs, enabling a thorough exploration of its potential as a privileged scaffold in various chemical and biological applications.

Stereochemical Control and Enantioselective Synthesis of 6 Trifluoromethyl Isochroman Architectures

Diastereoselectivity in Isochroman (B46142) Formation

The formation of the isochroman ring system can generate multiple stereocenters, making diastereoselectivity a critical consideration. The substitution pattern on both the aromatic ring and the dihydropyran moiety significantly influences the stereochemical outcome of the cyclization and subsequent functionalization reactions. The presence of a trifluoromethyl group at the 6-position, with its strong electron-withdrawing nature and steric bulk, can exert a notable influence on the diastereoselectivity of isochroman synthesis.

Methodologies such as rhodium-catalyzed C-H insertion reactions have been shown to be highly diastereoselective in the synthesis of substituted isochromans. For instance, the insertion of donor/donor carbenes into C-H bonds to form isochromans can proceed with excellent diastereoselectivity, often yielding a single diastereomer. rsc.org This high level of control is attributed to the steric interactions in the transition state, which favor the formation of the thermodynamically more stable product. In the context of 6-(trifluoromethyl)isochroman, the bulky trifluoromethyl group would likely play a significant role in directing the approach of reagents, thereby influencing the stereochemical course of the reaction.

Another powerful strategy for stereocontrolled isochroman synthesis involves iodine(I)/iodine(III) catalysis for the fluorocyclization of 2-vinyl benzaldehydes. This method can generate fluorinated isochromans with high diastereoselectivities (up to >95:05 d.r.). nih.govnih.gov The diastereoselectivity is influenced by the substituents on the aromatic ring. While a direct study on a 6-trifluoromethyl substituted substrate is not available, trends observed with other halogenated systems can provide insights. For example, in some fluorinated series, ortho-substitution on the aromatic ring led to the highest diastereomeric ratios. nih.gov This suggests that the position of the electron-withdrawing group is a key determinant of stereoselectivity.

The following table summarizes the diastereoselectivity achieved in the synthesis of various substituted isochromans, illustrating the impact of substitution patterns on the stereochemical outcome.

| Entry | Substrate Type | Catalyst/Reagent | Diastereomeric Ratio (d.r.) | Reference |

| 1 | Donor/donor carbene precursor | Rh₂(R-TCPTTL)₄ | >20:1 | rsc.org |

| 2 | 2-vinyl benzaldehyde | I₂/Selectfluor | up to >95:05 | nih.govnih.gov |

| 3 | Terminal Olefin | Pd(II)/bis-sulfoxide | >20:1 | nih.gov |

This table presents data from related isochroman syntheses to infer potential outcomes for this compound.

Enantioselective Catalytic Methodologies for Chiral Isochromans

The development of enantioselective methods for the synthesis of chiral isochromans is of paramount importance for accessing single-enantiomer compounds for pharmaceutical applications. Various catalytic systems have been explored to achieve high levels of enantiocontrol in the formation of the isochroman core.

Rhodium-catalyzed asymmetric C-H insertion reactions have emerged as a robust strategy for the enantioselective synthesis of isochromans. nih.govresearchgate.net The use of chiral dirhodium tetracarboxylate catalysts, such as Rh₂(R-PTAD)₄, can induce high levels of enantioselectivity in the cyclization process. nih.govacs.org These catalysts create a chiral environment that discriminates between the two enantiotopic C-H bonds, leading to the preferential formation of one enantiomer. For a substrate leading to this compound, the choice of the chiral ligand on the rhodium catalyst would be crucial in achieving high enantiomeric excess.

Biomimetic approaches, such as the asymmetric hetero-Diels-Alder reaction, have also been successfully employed for the enantioselective synthesis of complex isochroman frameworks. nih.gov A bimetallic catalytic system, for instance, a Au(I)/chiral Sc(III) complex, can catalyze the cascade reaction to afford chiral tetracyclic isochromans with excellent stereoinduction. nih.gov The chiral ligand associated with the Lewis acid (Sc(III)) is responsible for the enantioselectivity of the key cycloaddition step.

Furthermore, transition-metal-catalyzed C-H activation has been utilized for the synthesis of isochromans. A combination of Pd(II)/bis-sulfoxide C-H activation and a Lewis acid co-catalyst can effect the synthesis of isochroman motifs. nih.gov While the initial report focused on racemic synthesis, the development of a chiral variant of this methodology could provide an alternative route to enantioenriched this compound.

The table below showcases the enantioselectivities achieved with different catalytic systems in the synthesis of chiral isochromans.

| Entry | Reaction Type | Catalyst System | Enantiomeric Ratio (e.r.) | Reference |

| 1 | C-H Insertion | Rh₂(R-PTAD)₄ | up to 97:3 | nih.govacs.org |

| 2 | Hetero-Diels-Alder | Au(I)/Sc(III)-N,N'-dioxide | up to 95% ee | nih.gov |

| 3 | Fluorocyclization | Chiral I(I)/I(III) Catalyst | up to 97:03 | nih.govnih.gov |

This table presents data from related enantioselective isochroman syntheses to infer potential outcomes for this compound.

Influence of Stereoelectronic Effects on Reaction Outcomes and Conformation

Stereoelectronic effects, which involve the interplay of orbital interactions and electronic properties of substituents, play a crucial role in dictating the reactivity and conformational preferences of the this compound ring system. The strongly electron-withdrawing trifluoromethyl group at the 6-position significantly influences the electronic distribution within the molecule, thereby affecting reaction outcomes and conformational stability.

The trifluoromethyl group is known to have profound effects on the chemistry of electrophilic species. nih.gov Its powerful inductive electron-withdrawing effect can enhance the electrophilic character of adjacent reaction centers, leading to greater positive charge-delocalization. nih.gov This can influence the regioselectivity and stereoselectivity of reactions involving electrophilic intermediates, such as those in Friedel-Crafts type cyclizations to form the isochroman core.

In terms of conformation, the isochroman ring typically adopts a half-chair conformation. The substituents on the ring will preferentially occupy positions that minimize steric strain and maximize stabilizing stereoelectronic interactions. The anomeric effect, a key stereoelectronic interaction in heterocyclic systems, influences the conformation of substituted isochromans. nih.govnih.gov This effect involves the donation of electron density from a lone pair of the ring oxygen into an adjacent anti-periplanar σ* orbital.

For fluorinated isochromans, X-ray crystal structure analysis has revealed that fluorine substituents can have a significant impact on the conformational preference. nih.govnih.gov For instance, a quasi-axial orientation of a C-F bond can be stabilized by hyperconjugative interactions. nih.gov The trifluoromethyl group, with its multiple fluorine atoms, would be expected to exert a strong influence on the conformational equilibrium of the isochroman ring. The steric bulk of the CF₃ group would likely favor an equatorial position to minimize 1,3-diaxial interactions. However, the complex interplay of steric and stereoelectronic effects, including potential C-F···H interactions, would ultimately determine the preferred conformation. The strong electron-withdrawing nature of the trifluoromethyl group can also affect the bond lengths and angles within the isochroman ring system. nih.gov

Theoretical and Computational Investigations of 6 Trifluoromethyl Isochroman

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Pathways

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In organic chemistry, it is instrumental in elucidating reaction mechanisms, determining the geometries of transition states, and calculating activation energies, thereby providing a detailed map of reaction pathways.

For a molecule like 6-(Trifluoromethyl)isochroman, DFT studies would be crucial for understanding its synthesis and reactivity. For instance, in reactions involving the introduction of the trifluoromethyl (CF3) group onto an aromatic or heterocyclic core, DFT can help decipher the precise mechanism. Studies on other molecules have shown that trifluoromethylation can proceed through various pathways, including radical, nucleophilic, or electrophilic mechanisms. montclair.edumdpi.com

Computational investigations into the trifluoromethylation of nucleophiles using reagents like Umemoto's reagent have employed DFT to compare different potential pathways, such as backside versus frontside attacks. rsc.org Calculations at high levels of theory have predicted the energy barriers for these competing pathways, suggesting the reaction proceeds via the mechanism with the lower activation energy. rsc.org For a hypothetical reaction forming this compound, DFT could similarly be used to model the interaction of the isochroman (B46142) precursor with a trifluoromethylating agent, mapping the potential energy surface to identify the lowest-energy pathway.

DFT calculations can also clarify the role of catalysts and solvents. For example, in a copper-catalyzed trifluoromethylation, DFT could model the catalytic cycle, including oxidative addition, reductive elimination, and the structures of all intermediates. researchgate.net The solvent's effect can be modeled using implicit or explicit solvent models to understand its influence on the reaction's energy profile.

Illustrative Data: Calculated Activation Energies for a Hypothetical Reaction Step

This table illustrates the type of data DFT calculations provide for comparing different mechanistic pathways in a hypothetical trifluoromethylation reaction.

| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) |

| Radical Addition | TS-Radical | 15.2 |

| Nucleophilic Attack (Backside) | TS-SNAr-Back | 25.8 |

| Nucleophilic Attack (Frontside) | TS-SNAr-Front | 35.1 |

Note: Data are hypothetical and for illustrative purposes only.

Computational Elucidation of Stereoselectivity and Enantiocontrol

Computational chemistry is a vital tool for understanding and predicting the stereochemical outcomes of chemical reactions. For chiral molecules like this compound, if synthesized via an asymmetric route, computational methods can elucidate the origins of stereoselectivity and enantiocontrol.

The presence of a trifluoromethyl group can exert significant steric and electronic effects that influence the stereochemical course of a reaction. researchgate.net DFT calculations are commonly used to model the transition states leading to different stereoisomers (diastereomers or enantiomers). By comparing the calculated free energies of these diastereomeric transition states, chemists can predict which stereoisomer will be the major product. The energy difference between these transition states directly correlates with the expected diastereomeric or enantiomeric excess.

For example, in the synthesis of compounds with a trifluoromethyl-substituted stereogenic center, computational studies have been used to explain unexpected regio- and stereoselectivity profiles. springernature.comnih.gov DFT models can reveal subtle non-covalent interactions between the substrate, catalyst, and reagents in the transition state that favor the formation of one stereoisomer over another. These interactions might include hydrogen bonds, steric repulsion, or electrostatic interactions involving the fluorine atoms of the CF3 group. springernature.com

In a potential asymmetric synthesis of this compound, computational models could be built for the transition states involving both the R and S enantiomers. The analysis of these models would reveal the key interactions responsible for enantiocontrol, guiding the rational design of more effective chiral catalysts or reaction conditions.

Illustrative Data: Energy Profile for Stereoisomer Formation

This table shows a hypothetical comparison of transition state energies for the formation of two different stereoisomers, as would be calculated using DFT.

| Stereoisomer | Transition State Structure | Relative Free Energy (kcal/mol) | Predicted Product Ratio |

| (R)-Product | TS-R | 0.0 | >99:1 |

| (S)-Product | TS-S | +3.5 |

Note: Data are hypothetical and for illustrative purposes only. A 3.5 kcal/mol difference in activation energy would lead to a very high selectivity for the R-product.

Analysis of Electronic Structure and Chemical Activity Descriptors (e.g., FMOs, MEP, Charge Distribution)

Understanding the electronic structure of this compound is key to predicting its reactivity. Computational methods provide several descriptors for this purpose, including Frontier Molecular Orbitals (FMOs), the Molecular Electrostatic Potential (MEP), and atomic charge distribution.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. For this compound, the location of the HOMO would indicate the most likely sites for electrophilic attack, while the LUMO would indicate the sites susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is invaluable for predicting reactivity towards electrophiles and nucleophiles. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and attract nucleophiles. Studies have shown that the trifluoromethyl group can act as both an electrophile and a nucleophile due to polarization effects, a phenomenon that an MEP analysis would clearly visualize. nih.gov The MEP surface of this compound would highlight the electron-rich oxygen atom of the isochroman ring and the complex electronic nature of the CF3 group. mdpi.com

Charge Distribution: Calculation of the partial atomic charges (e.g., using Natural Bond Orbital, NBO, analysis) provides a quantitative measure of the electron distribution across the molecule, helping to identify polar bonds and reactive centers.

Illustrative Data: Calculated Electronic Properties

This table provides examples of the types of electronic descriptors that would be calculated for this compound.

| Property | Calculated Value (Illustrative) | Interpretation |

| HOMO Energy | -7.5 eV | Indicates electron-donating ability (nucleophilicity) |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap | 6.3 eV | Suggests high kinetic stability |

| Max Positive MEP | +35 kcal/mol (near C of CF3) | Site for nucleophilic attack |

| Max Negative MEP | -45 kcal/mol (near Ether O) | Site for electrophilic attack/protonation |

Note: Data are hypothetical and for illustrative purposes only.

Non-Covalent Interaction (NCI) Analysis in Mechanistic Studies

Non-covalent interactions (NCIs)—such as hydrogen bonds, van der Waals forces, and steric repulsion—are crucial in determining molecular conformation, crystal packing, and the transition states of chemical reactions. nih.gov The NCI analysis method is a computational tool used to visualize and characterize these weak interactions in real space based on the electron density and its derivatives.

In the context of this compound, NCI analysis would be particularly useful for several reasons:

Conformational Analysis: It could identify weak intramolecular interactions, such as C–H···F or C–H···O hydrogen bonds, that stabilize specific conformations of the isochroman ring.

Mechanistic Studies: In a catalyzed reaction, NCI analysis can visualize the specific non-covalent interactions between the substrate and a catalyst in the transition state. This is critical for understanding stereoselectivity, where subtle differences in van der Waals contacts or hydrogen bonding can lead to large differences in activation energies. nih.gov

Understanding the CF3 Group: The trifluoromethyl group is known to participate in unique non-covalent interactions, including halogen bonding and interactions with aromatic systems. mdpi.com NCI plots can reveal the nature of these interactions—whether they are attractive (like hydrogen bonds, shown in blue) or repulsive (steric clashes, shown in red). nih.gov This would be essential for understanding how the CF3 group in the 6-position influences the molecule's interactions and reactivity.

NCI analysis generates 3D plots where isosurfaces represent non-covalent interactions. The color of the surface indicates the type and strength of the interaction, providing an intuitive picture of the forces at play within and between molecules.

Computational Prediction and Optimization of Reaction Conditions

Modern computational chemistry, increasingly coupled with machine learning (ML), offers powerful tools for predicting and optimizing reaction conditions, potentially accelerating experimental workflows and reducing waste. rsc.org

For the synthesis of this compound, computational approaches could be used to screen for optimal conditions. This can be done in several ways:

DFT-Based Screening: DFT calculations can be used to systematically evaluate the effect of different catalysts, solvents, and temperatures on the reaction's energy profile. For example, by calculating the activation energy for a key reaction step in different solvents (using continuum solvent models), one can predict which solvent would lead to the highest reaction rate. researchgate.net

Machine Learning Models: By training ML algorithms on large datasets of known reactions, it is possible to create models that predict the optimal conditions (catalyst, solvent, temperature, reagents) for a new transformation. rsc.org For a trifluoromethylation reaction to produce this compound, an ML model could suggest promising starting conditions, narrowing the experimental search space. rsc.org

Descriptor-Based Analysis: Computational analysis can provide insights into the chemical reactivity of different reagents through calculated descriptors like electrophilicity and nucleophilicity parameters. researchgate.net This allows for the in-silico screening of various trifluoromethylating agents to identify the one best suited for the isochroman substrate.

These predictive models help chemists make more informed decisions, leading to the faster development of efficient, high-yielding, and sustainable synthetic protocols. nih.gov

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D Techniques (¹H, ¹³C, COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. A full suite of 1D and 2D NMR experiments would be required to completely assign the proton (¹H) and carbon (¹³C) signals of 6-(Trifluoromethyl)isochroman and confirm its connectivity.

¹H and ¹³C NMR: One-dimensional ¹H NMR provides information on the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling constants (J). The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, the aromatic region would show distinct signals for the protons on the substituted benzene (B151609) ring, while the aliphatic region would display signals corresponding to the protons on the dihydropyran ring. The powerful electron-withdrawing trifluoromethyl group (-CF₃) would influence the chemical shifts of nearby aromatic protons and carbons. Furthermore, the ¹³C spectrum would show a characteristic quartet for the -CF₃ carbon due to coupling with the three fluorine atoms. rsc.orgwiley-vch.de

2D NMR Techniques: Two-dimensional NMR experiments are crucial for assembling the molecular framework by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between adjacent protons in the aliphatic ring (e.g., between protons at C1, C3, and C4) and between neighboring protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (¹JCH). sdsu.educolumbia.edu It provides a direct link between the ¹H and ¹³C assignments, confirming which proton signal corresponds to which carbon signal.

Expected NMR Data for this compound

This table represents predicted data based on the chemical structure and general NMR principles. Actual experimental values may vary.

| Technique | Expected Observations |

| ¹H NMR | - Three distinct signals in the aromatic region (approx. 7.0-7.5 ppm).- Three distinct signals in the aliphatic region: benzylic protons (C1-H₂), methylene protons adjacent to oxygen (C3-H₂), and methylene protons (C4-H₂). |

| ¹³C NMR | - Signals for six aromatic carbons, including two quaternary carbons.- Signal for the trifluoromethyl carbon (CF₃), likely observed as a quartet due to C-F coupling.- Signals for three aliphatic carbons (C1, C3, C4). |

| COSY | - Cross-peaks indicating coupling between H-3 and H-4.- Cross-peaks indicating coupling between adjacent aromatic protons. |

| HSQC | - Correlations between C1-H₂ and C1.- Correlations between C3-H₂ and C3.- Correlations between C4-H₂ and C4.- Correlations for each aromatic C-H pair. |

| HMBC | - Correlation from C1-H₂ to aromatic carbons C8 and C8a.- Correlation from C4-H₂ to aromatic carbon C5.- Correlations from aromatic protons to the CF₃ carbon. |

High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry techniques are essential for determining the molecular weight and formula of a compound and for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within a few parts per million (ppm). longdom.orguni-rostock.de This precision allows for the unambiguous determination of the elemental composition and molecular formula of this compound (C₁₀H₉F₃O), distinguishing it from other isomers or compounds with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov The GC component separates the compound from any impurities, providing an assessment of purity based on the retention time. The MS component then provides a mass spectrum of the pure compound. The electron ionization (EI) typically used in GC-MS causes the molecule to fragment in a reproducible manner. Analysis of this fragmentation pattern provides valuable structural information that can confirm the isochroman (B46142) core and the presence of the trifluoromethyl group.

Expected Mass Spectrometry Data for this compound

| Technique | Parameter | Expected Value / Observation |

| HRMS | Molecular Formula | C₁₀H₉F₃O |

| Calculated Exact Mass | 202.0605 | |

| GC-MS (EI) | Molecular Ion [M]⁺ | m/z = 202 |

| Key Fragments | - Loss of H• (m/z = 201)- Loss of CH₂O (m/z = 172)- Fragments corresponding to the trifluoromethylbenzyl cation. |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of molecules, providing a characteristic "fingerprint" based on the functional groups present. nih.govnih.gov The absorption of infrared radiation at specific wavenumbers corresponds to the energy required to excite molecular vibrations such as stretching and bending. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands confirming its key structural features.

Expected FT-IR Absorption Bands for this compound

| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Functional Group |

| C-H Stretch (Aromatic) | 3100-3000 | Ar-H |

| C-H Stretch (Aliphatic) | 3000-2850 | -CH₂- |

| C=C Stretch (Aromatic) | 1600-1450 | Aromatic Ring |

| C-O Stretch (Ether) | 1260-1000 | Ar-O-CH₂ |

| C-F Stretch | 1350-1150 | -CF₃ |

The presence of strong absorption bands in the 1350-1150 cm⁻¹ range would be a key indicator of the trifluoromethyl group. researchgate.netspectroscopyonline.com The C-O stretching of the ether linkage within the isochroman ring would also provide a distinct signal.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for analyzing compounds with chromophores, such as aromatic rings. The UV-Vis spectrum of this compound would be dominated by the electronic transitions (π → π*) of the substituted benzene ring. The position of the absorption maximum (λ_max) and the molar absorptivity (ε) are characteristic of the chromophore.

Expected UV-Vis Absorption Data for this compound

| Parameter | Expected Value / Observation | Associated Transition |

| λ_max 1 | ~270-280 nm | π → π* transition of the benzene ring |

| λ_max 2 | ~220-230 nm | π → π* transition of the benzene ring |

Single-Crystal X-ray Diffraction (XRD) for Absolute Stereochemistry and Crystal Packing

Single-crystal X-ray diffraction (XRD) is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. uni-ulm.decarleton.edu If a suitable single crystal of this compound can be grown, XRD analysis can provide definitive information on:

Molecular Structure: Unambiguous confirmation of atomic connectivity.

Conformation: The precise conformation of the dihydropyran ring (e.g., half-chair).

Bond Parameters: Highly accurate measurements of all bond lengths and angles. ornl.gov

Crystal Packing: Information on how the molecules are arranged in the crystal lattice and the nature of any intermolecular interactions (e.g., C-H···F or π-π stacking).

As this compound is an achiral molecule, this technique would primarily serve to confirm its constitution and solid-state conformation rather than determine absolute stereochemistry.

Information Obtainable from Single-Crystal XRD

| Parameter | Description |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Bond Lengths & Angles | Precise distances between atoms and angles between bonds. |

| Torsional Angles | Defines the conformation of the flexible isochroman ring. |

| Intermolecular Interactions | Reveals how molecules pack together in the solid state. |

Chiroptical Methods: Circular Dichroism (CD) for Enantiomeric Composition and Absolute Configuration

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light. nih.gov This phenomenon is only observed for chiral molecules. The parent molecule, this compound, is achiral as it possesses a plane of symmetry and lacks a stereocenter. Therefore, it will not produce a CD signal.

However, if a chiral center were introduced into the molecule (for example, by substitution at the C1 position), the resulting enantiomers would produce mirror-image CD spectra. In such a hypothetical case, CD spectroscopy would be a powerful tool for:

Assigning Absolute Configuration: The sign of the Cotton effects in the CD spectrum could be correlated to a specific absolute configuration (R or S), often with the aid of computational chemistry. nih.gov

Determining Enantiomeric Composition: The intensity of the CD signal is directly proportional to the enantiomeric excess of the sample.

Chromatographic Techniques for Separation and Purity Analysis (e.g., Chiral High-Performance Liquid Chromatography)

Chromatographic methods are indispensable for the separation of a target compound from reaction byproducts or impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): For the achiral this compound, reversed-phase or normal-phase HPLC would be the standard method for determining chemical purity. A single, sharp peak in the chromatogram under various conditions would be strong evidence of a pure sample.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): Similar to Circular Dichroism, chiral HPLC is used for the analysis of chiral molecules. While not applicable to this compound itself, it would be the method of choice for separating a racemic mixture of a chiral derivative. nih.govshimadzu.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to travel through the column at different rates and elute as two separate peaks. hplc.eusigmaaldrich.com This allows for the determination of the enantiomeric ratio and the isolation of pure enantiomers.

Applicability of Chromatographic Techniques

| Technique | Analyte | Application |

| HPLC / GC | This compound | Separation and purity assessment. |

| Chiral HPLC | Racemic mixture of a chiral derivative of this compound | Separation of enantiomers, determination of enantiomeric excess (ee). |

Thermal Analysis (e.g., Thermogravimetric Analysis) and General Physico-chemical Characterization in Research Contextnih.gov

The comprehensive characterization of a chemical compound is fundamental for its application in research and development. For this compound, a thorough understanding of its thermal stability and general physico-chemical properties is crucial for its handling, storage, and application in synthetic chemistry and materials science. While specific experimental data for this compound is not extensively available in peer-reviewed literature, an analysis of related compounds and the known effects of trifluoromethyl substitution can provide valuable insights.

General Physico-chemical Properties

The introduction of a trifluoromethyl (-CF3) group into an organic molecule, such as the isochroman scaffold, is known to significantly influence its physical and chemical properties. bldpharm.com The high electronegativity of the fluorine atoms in the -CF3 group can alter the electron density distribution within the molecule, impacting its polarity, boiling point, melting point, and solubility.

In the case of this compound, the -CF3 group is expected to increase its lipophilicity compared to the parent isochroman molecule. This is a common effect observed with trifluoromethyl substitution and can enhance the solubility of the compound in nonpolar organic solvents. bldpharm.com

While specific experimental values for the melting and boiling points of this compound are not readily reported, data for the parent compound, isochroman, and related derivatives can offer a comparative baseline. For instance, isochroman is a liquid at room temperature with a boiling point of 228 °C. chemicalbook.comnih.govchemicalbook.comchiralen.com The presence of the trifluoromethyl group is anticipated to increase the molecular weight and potentially the intermolecular forces, which would likely result in a higher boiling point for this compound compared to isochroman.

The table below presents a compilation of available physico-chemical data for isochroman and related trifluoromethylated isochroman derivatives to provide a comparative context. It is important to note that the data for the derivatives are for different isomers or oxidized forms of the target compound and should be interpreted with caution.

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Known Properties |

|---|---|---|---|---|

| Isochroman | 493-05-0 | C9H10O | 134.18 | Melting Point: 3 °C, Boiling Point: 228 °C, Density: 1.068 g/cm³ chemicalbook.comnih.govchemicalbook.comchiralen.com |

| This compound-4-one | 1344893-84-0 | C10H7F3O2 | 216.16 | Storage: 2-8°C bldpharm.comchemsrc.com |

| 8-(Trifluoromethyl)isochroman-4-one | 1344718-38-2 | C10H7F3O2 | 216.16 | Boiling Point: Not Available, Melting Point: Not Available researchgate.net |

| 8-(Trifluoromethyl)isochroman-4-ol | 2572579-31-6 | C10H9F3O2 | 218.17 | No data available |

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for determining the thermal stability and phase behavior of a compound.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis would provide critical information on the decomposition temperature of this compound. The presence of the strong carbon-fluorine bonds in the trifluoromethyl group often imparts increased thermal stability to organic molecules. bldpharm.com Therefore, it is hypothesized that this compound would exhibit a higher decomposition temperature compared to isochroman.

Differential Scanning Calorimetry (DSC): DSC is used to measure the heat flow associated with thermal transitions in a material. For this compound, a DSC analysis would be used to determine its melting point and detect any other phase transitions, such as crystallization or glass transitions. This information is vital for understanding the material's behavior at different temperatures and for purification processes like recrystallization.

While specific TGA and DSC data for this compound are not available in the public domain, studies on other trifluoromethyl-substituted aromatic compounds have generally shown enhanced thermal properties. Research on fluorinated polyimides, for example, has demonstrated that the incorporation of trifluoromethyl groups can lead to improved thermal stability.

Potential Applications and Utility in Chemical Research Excluding Biological/medicinal

Role as Versatile Synthetic Intermediates and Building Blocks for Complex Molecules

The isochroman (B46142) framework is a prized building block in organic synthesis, and methods to create functionalized versions are continually being developed. nih.govorganic-chemistry.org The presence of a trifluoromethyl group on the aromatic ring, as in 6-(Trifluoromethyl)isochroman, renders the molecule an attractive intermediate for constructing more complex molecular architectures. The strong electron-withdrawing nature of the CF3 group can influence the reactivity of the aromatic ring, potentially guiding further substitutions or modifications. nih.gov

Research into the synthesis of densely functionalized isochromans has demonstrated that the scaffold can be built using starting materials already bearing a trifluoromethyl group. nih.gov This indicates that the CF3 group is robust and compatible with various reaction conditions used to form the heterocyclic ring system. Once formed, the this compound structure can serve as a platform for diversification. The core can be modified through reactions such as C-H activation or oxidation, allowing for the introduction of new functional groups to build intricate and novel chemical entities. researchgate.netorganic-chemistry.org The stability of the C-F bond ensures that the trifluoromethyl group remains intact during these subsequent transformations, making it a reliable component in multi-step synthetic sequences. mdpi.com

Contributions to Organocatalysis and Ligand Design in Asymmetric Synthesis

Asymmetric synthesis, particularly the creation of chiral molecules, is a cornerstone of modern chemistry. Organocatalysis, which uses small organic molecules to catalyze reactions, has emerged as a powerful tool in this field. dntb.gov.ua Trifluoromethylated heterocycles are important targets for such syntheses. nih.govrsc.org While specific studies on this compound in organocatalysis are not prevalent, the synthesis of structurally related chiral trifluoromethylated compounds provides a blueprint for its potential contributions.

The development of organocatalytic methods to produce chiral trifluoromethylated dihydrofurans and other heterocycles highlights the feasibility of controlling stereochemistry in the presence of a CF3 group. rsc.org These methods often rely on bifunctional catalysts, such as those based on squaramide or cinchona alkaloids, to direct the stereochemical outcome. rsc.orgresearchgate.net It is conceivable that similar strategies could be applied to synthesize enantiomerically enriched this compound derivatives.